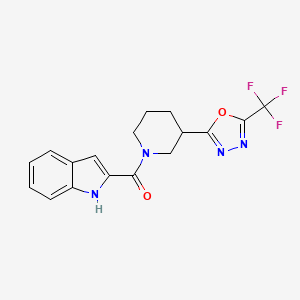![molecular formula C11H13ClN2O4 B2380720 3-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid CAS No. 2248295-22-7](/img/structure/B2380720.png)
3-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid is a chemical compound with a complex structure that includes a pyridine ring substituted with a chloro group, a carboxylic acid group, and a tert-butoxycarbonylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.
Introduction of the chloro group: Chlorination of the pyridine ring is performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the tert-butoxycarbonylamino group: This step involves the reaction of the pyridine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid can undergo several types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form various derivatives.
Hydrolysis: The tert-butoxycarbonylamino group can be hydrolyzed to yield the corresponding amine.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of pyridine derivatives with biological targets.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-pyridinecarboxylic acid: Similar structure but lacks the tert-butoxycarbonylamino group.
3-Chloro-2-aminopyridine: Similar structure but lacks the carboxylic acid group.
4-Chloro-2-pyridinecarboxylic acid: Similar structure but with the chloro group at a different position.
Uniqueness
3-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid is unique due to the presence of both the tert-butoxycarbonylamino group and the carboxylic acid group on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
IUPAC Name |
3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-8-7(12)6(9(15)16)4-5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDQWVDKHDTJSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Ethyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380641.png)

![2-(2,5-dimethylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2380643.png)


![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B2380647.png)




![2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B2380656.png)


![1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine](/img/structure/B2380660.png)
